Antibacterial agent 107

Description

Properties

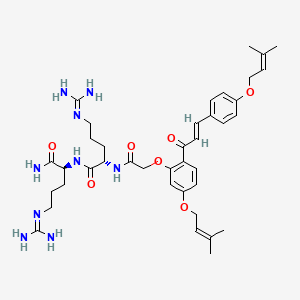

Molecular Formula |

C39H55N9O7 |

|---|---|

Molecular Weight |

761.9 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetyl]amino]pentanoyl]amino]pentanamide |

InChI |

InChI=1S/C39H55N9O7/c1-25(2)17-21-53-28-12-9-27(10-13-28)11-16-33(49)30-15-14-29(54-22-18-26(3)4)23-34(30)55-24-35(50)47-32(8-6-20-46-39(43)44)37(52)48-31(36(40)51)7-5-19-45-38(41)42/h9-18,23,31-32H,5-8,19-22,24H2,1-4H3,(H2,40,51)(H,47,50)(H,48,52)(H4,41,42,45)(H4,43,44,46)/b16-11+/t31-,32-/m0/s1 |

InChI Key |

GAWMDBNTWDIAKW-CBIVFTRNSA-N |

Isomeric SMILES |

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Lantibiotic NAI-107: A Technical Guide to its Discovery, Origin, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovery and Origin of NAI-107 (Microbisporicin)

Mechanism of Action

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of NAI-107 against Gram-Positive Pathogens

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible S. aureus (MSSA) | 0.125 - 0.5 | [11][12] |

| Methicillin-Resistant S. aureus (MRSA) | 0.125 - 2 | [2][11][12] | |

| Enterococcus faecalis | Vancomycin-Susceptible | 0.25 - 1 | [13] |

| Vancomycin-Resistant (VRE) | 0.5 - 2 | [5][13] | |

| Enterococcus faecium | Vancomycin-Susceptible | 0.5 - 2 | [13] |

| Vancomycin-Resistant (VRE) | 1 - 4 | [5][13] | |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.03 - 0.25 | [14] |

| Penicillin-Resistant | 0.125 - 1 | [14] |

Table 2: Pharmacokinetic Parameters of NAI-107 in a Neutropenic Murine Thigh Infection Model

| Dose (mg/kg) | Cmax (µg/mL) | AUC (mg·h/L) | Half-life (h) | Reference(s) |

| 5 | 3.6 | 26.8 | 4.2 | [11][12] |

| 20 | 10.1 | 115 | 6.5 | [11][12] |

| 80 | 22.3 | 276 | 8.2 | [11][12] |

Experimental Protocols

Fermentation of Microbispora corallina for NAI-107 Production

Materials:

-

Microbispora corallina strain (e.g., NRRL 30420 or ATCC PTA-5024)

-

Seed medium (e.g., Tryptic Soy Broth or a complex medium containing yeast extract, soy peptone, and glucose)

-

Production medium (e.g., A complex medium such as KV6 medium containing dextrose, soy peptone, yeast extract, and NaCl)[4]

-

Shake flasks

-

Incubator shaker

Protocol:

-

Seed Culture Preparation: Inoculate a loopful of Microbispora corallina from a slant into a flask containing the seed medium. Incubate at 30°C with shaking (e.g., 200 rpm) for 3-5 days until good growth is observed.

-

Inoculation of Production Culture: Transfer an appropriate volume (e.g., 5-10% v/v) of the seed culture to a larger flask containing the production medium.

References

- 1. journals.asm.org [journals.asm.org]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. Microbisporicin (NAI-107) protects Galleria mellonella from infection with Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protective effect of microbisporicin (NAI-107) against vancomycin resistant Enterococcus faecium infection in a Galleria mellonella model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Lantibiotic NAI-107 Binds to Bactoprenol-bound Cell Wall Precursors and Impairs Membrane Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid II-based antimicrobial activity of the lantibiotic plantaricin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo pharmacokinetics and pharmacodynamics of the lantibiotic NAI-107 in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Pharmacokinetics and Pharmacodynamics of the Lantibiotic NAI-107 in a Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imquestbio.com [imquestbio.com]

- 14. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elucidating the molecular physiology of lantibiotic NAI-107 production in Microbispora ATCC-PTA-5024 - PMC [pmc.ncbi.nlm.nih.gov]

Antibacterial agent 107 spectrum of activity

**Technical Guide: Spectrum of Activity and

Mechanisms of the Novel Antibacterial Agent Exemplar-107**

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In response, the development of novel antibacterial agents with unique mechanisms of action is a critical priority. This document provides a comprehensive technical overview of Exemplar-107, a novel synthetic compound demonstrating significant promise. Exemplar-107 exhibits potent activity against a broad spectrum of bacterial pathogens, including clinically relevant MDR strains. This guide details its spectrum of activity, outlines a potential mechanism of action, provides detailed experimental protocols for its evaluation, and presents logical workflows for its continued investigation.

Spectrum of Activity

The in vitro antibacterial activity of Exemplar-107 was evaluated against a panel of Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of bacteria, were determined using the broth microdilution method.[1] The results, summarized in Table 1, indicate that Exemplar-107 possesses broad-spectrum activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Exemplar-107 Against Various Bacterial Strains

| Bacterial Strain | Type | Clinical Relevance | Exemplar-107 MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Reference Strain | 0.5 |

| Staphylococcus aureus (MRSA) BAA-1717 | Gram-positive | Methicillin-Resistant | 1 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Respiratory Pathogen | 0.25 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | Reference Strain | 2 |

| Enterococcus faecium (VRE) ATCC 700221 | Gram-positive | Vancomycin-Resistant | 4 |

| Escherichia coli ATCC 25922 | Gram-negative | Reference Strain | 2 |

| Escherichia coli (ESBL) ATCC BAA-2469 | Gram-negative | Extended-Spectrum β-lactamase producer | 4 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | Opportunistic Pathogen | 4 |

| Klebsiella pneumoniae (CRE) BAA-1705 | Gram-negative | Carbapenem-Resistant | 8 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Opportunistic Pathogen | 8 |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | Opportunistic Pathogen | 16 |

Proposed Mechanism of Action

Preliminary studies suggest that Exemplar-107 disrupts bacterial cell wall integrity by inhibiting a key enzymatic step in the peptidoglycan biosynthesis pathway.[2] Peptidoglycan provides structural rigidity to the bacterial cell, and its inhibition leads to cell lysis.[3] Specifically, Exemplar-107 is hypothesized to be a non-competitive inhibitor of MurG glycosyltransferase. MurG is a crucial membrane-associated enzyme that catalyzes the final intracellular step of peptidoglycan precursor synthesis: the formation of Lipid II from Lipid I.[3] By inhibiting MurG, Exemplar-107 prevents the formation of the complete peptidoglycan monomer, thereby halting cell wall construction and leading to bacterial cell death.[2]

Caption: Proposed mechanism of Exemplar-107 inhibiting MurG.

Experimental Protocols

The following protocols are standardized methods for evaluating the in vitro activity of antibacterial agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

-

Materials:

-

96-well sterile microtiter plates.[6]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).[7]

-

Exemplar-107 stock solution (e.g., 1280 µg/mL in a suitable solvent).

-

Bacterial strains cultured overnight on appropriate agar plates.

-

Sterile saline or broth for inoculum preparation.

-

Spectrophotometer or McFarland turbidity standards.

-

Incubator (35 ± 2°C).[8]

-

-

Procedure:

-

Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the Exemplar-107 working solution (e.g., at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).

-

Inoculum Preparation: a. Select 3-5 isolated colonies from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

-

Inoculation and Incubation: a. Within 15 minutes of standardization, inoculate each well with 50 µL of the diluted bacterial suspension.[8] b. Seal the plates to prevent evaporation. c. Incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

-

Interpretation of Results: a. The MIC is the lowest concentration of Exemplar-107 that completely inhibits visible growth of the organism, as detected by the unaided eye.[1]

-

Experimental and Developmental Workflow

The discovery and development of a new antibacterial agent follows a structured pipeline from initial screening to preclinical evaluation. The workflow for Exemplar-107 is outlined below.

Caption: Drug discovery and development workflow for Exemplar-107.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. hereditybio.in [hereditybio.in]

- 3. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iacld.com [iacld.com]

- 5. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. goldbio.com [goldbio.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

NAI-107: A Technical Guide to its Antimicrobial Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Target Pathogens and In Vitro Activity

Key Target Pathogens:

-

Staphylococcus aureus : Including methicillin-resistant (S. aureus) (MRSA) and glycopeptide-intermediate S. aureus (GISA) strains.[1]

-

Enterococcus species : Including vancomycin-resistant enterococci (VRE).[1]

-

Streptococcus pneumoniae : Including penicillin-intermediate strains.[1]

Table 1: MIC and MBC of NAI-107 against selected Staphylococcus aureus strains

| Strain | Phenotype | MIC (µg/mL) | MBC (µg/mL) |

| ATCC 25923 | MSSA | 0.125 - 0.5 | - |

| GISA 4061 | GISA | 0.5 | 1 |

| MRSA 1400 | MRSA | - | - |

Data compiled from multiple sources.[1][2][3]

Table 2: MIC of NAI-107 against selected Enterococcus strains

| Strain | Phenotype | MIC (µg/mL) |

| E. faecium 569 | VanA | - |

| E. faecalis A533 | VanA | - |

Table 3: MIC of NAI-107 against a selected Streptococcus pneumoniae strain

| Strain | Phenotype | MIC (µg/mL) |

| S. pneumoniae 2868 | Penicillin-intermediate | - |

In Vivo Efficacy

Table 4: In Vivo Efficacy (ED₅₀) of NAI-107 in Murine Infection Models

| Pathogen | Mouse Model | NAI-107 ED₅₀ (mg/kg) | Route | Comparator ED₅₀ (mg/kg) | Comparator Route |

| S. pneumoniae 2868 | Immunocompetent | 0.51 | i.v. | Linezolid: 15.9 | p.o. |

| S. aureus 4061 (GISA) | Neutropenic | 2.3 - 14.2 | i.v. | Linezolid: 5.1 - 22.4 | p.o. |

| S. aureus 4061 (GISA) | Neutropenic | 2.3 - 14.2 | i.v. | Vancomycin: 22.4 | s.c. |

| VRE strains | Neutropenic | 2.3 - 14.2 | i.v. | Linezolid: 5.1 - 22.4 | p.o. |

Data presented as ranges where specific values for each strain were not detailed.[1][4]

Mechanism of Action

Lipid II Binding

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

a. Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (prepared to 0.5 McFarland standard and diluted)

-

96-well microtiter plates

-

Incubator

-

Plate reader (optional)

-

Agar plates for MBC determination

b. Protocol:

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

For MBC determination, subculture 10-100 µL from each well showing no growth onto appropriate agar plates.

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Neutropenic Murine Thigh Infection Model

a. Materials:

-

Female ICR (CD-1) mice (5-6 weeks old)

-

Cyclophosphamide

-

Bacterial culture (S. aureus, etc.)

-

Sterile saline

-

Tissue homogenizer

-

Agar plates

b. Protocol:

-

Induce Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on day -4 and day -1 to induce neutropenia.

-

Infection: On day 0, inject a standardized inoculum of the target pathogen (e.g., 10⁶ CFU of S. aureus) intramuscularly into the thigh of each mouse.

-

Efficacy Assessment: At 24 hours post-treatment, euthanize the mice, aseptically remove the infected thigh, and homogenize the tissue in sterile saline.

-

Bacterial Load Determination: Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).

-

Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the reduction in CFU.

Rat Endocarditis Model

a. Materials:

-

Male Wistar rats

-

Polyethylene catheter

-

Bacterial culture (S. aureus)

-

Surgical instruments

-

Tissue homogenizer

-

Agar plates

b. Protocol:

-

Catheterization: Anesthetize the rat and surgically insert a polyethylene catheter through the right carotid artery into the left ventricle of the heart to induce sterile vegetations.

-

Infection: 24 hours after catheterization, intravenously inject a standardized inoculum of the target pathogen (e.g., 10⁵ CFU of S. aureus).

-

Efficacy Assessment: After the treatment period, euthanize the rats, aseptically remove the heart, and excise the vegetations from the heart valves.

-

Bacterial Load Determination: Homogenize the vegetations and perform serial dilutions and plating to determine the bacterial load (CFU/gram of vegetation).

-

Data Analysis: Compare the bacterial load in the treated groups to the control group.

Rat Granuloma Pouch Model

a. Materials:

-

Male Wistar rats

-

Croton oil

-

Bacterial culture (MRSA)

-

Syringes and needles

b. Protocol:

-

Pouch Formation: Inject a volume of air subcutaneously in the dorsal region of the rat, followed by an injection of croton oil into the air sac to induce the formation of a granuloma pouch.

-

Infection: After approximately 7 days, inject a standardized inoculum of the target pathogen (e.g., MRSA) into the pouch.

-

Efficacy Assessment: At various time points after treatment, aspirate the exudate from the pouch.

-

Bacterial Load Determination: Perform serial dilutions and plating of the exudate to determine the viable bacterial count (CFU/mL).

-

Data Analysis: Monitor the change in bacterial load over time in treated versus control animals.

Lipid II Binding Assay (Carboxyfluorescein Leakage Assay)

a. Materials:

-

Large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., DOPC)

-

Lipid II

-

Carboxyfluorescein (CF)

-

Fluorometer

b. Protocol:

-

Prepare CF-loaded Vesicles: Prepare LUVs containing a self-quenching concentration of CF. Some vesicles should also incorporate Lipid II into their membrane.

-

Baseline Fluorescence: Place the CF-loaded vesicles (with and without Lipid II) in a cuvette and measure the baseline fluorescence.

-

Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence.

Conclusion

References

- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In vivo pharmacokinetics and pharmacodynamics of the lantibiotic NAI-107 in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Antibacterial Agent 107 (NAI-107)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | A1: C₉₄H₁₂₇ClN₂₆O₂₇S₅ A2: C₉₄H₁₂₇ClN₂₆O₂₆S₅ |

| Molecular Weight | A1: 2246.0 Da A2: 2230.0 Da |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, aqueous acetonitrile, and ethanol. |

| Stability | Stable for at least 2 years when stored at -20°C. |

| Melting Point | Not available. As a complex peptide, it likely decomposes at higher temperatures. |

| pKa | Not available. |

Chemical Structure

Mechanism of Action

4.1. Inhibition of Peptidoglycan Synthesis

4.2. Disruption of Membrane Integrity

Biosynthesis of NAI-107

Experimental Protocols

6.2. In Vitro Lipid II Synthesis Assay

6.3. Potassium Efflux Assay

This assay measures the integrity of the bacterial cell membrane by monitoring the leakage of intracellular potassium ions.

Conclusion

References

- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

NAI-107: A Dual-Acting Lantibiotic Targeting the Bacterial Cell Membrane

Introduction

Core Mechanism: A Two-Pronged Attack

Inhibition of Peptidoglycan Synthesis via Lipid II Sequestration

Impairment of Cell Membrane Function

Quantitative Data on Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | 0.5 | [1] |

| Methicillin-resistant S. aureus (MRSA) | 0.25 - 2 | [2][13] |

| Glycopeptide-intermediate S. aureus (GISA) | 0.5 - 1 | [2][14] |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 4 | [2][14] |

| Vancomycin-resistant Enterococcus faecium (VRE) | 0.25 - 2 | [2][14] |

| Penicillin-resistant Streptococcus pneumoniae | 0.12 - 1 | [2] |

| Neisseria gonorrhoeae | 0.25 - 2 | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Inoculum Preparation: A bacterial suspension is prepared from fresh overnight cultures and adjusted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

Membrane Depolarization Assay

-

Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Cell Suspension: The washed cells are resuspended in the same buffer to a defined optical density.

-

Dye Loading: DiBAC₄(3) is added to the cell suspension to a final concentration of 1 µM, and the suspension is incubated in the dark for 30 minutes to allow for dye uptake.

-

Baseline Fluorescence Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer with excitation and emission wavelengths of 490 nm and 516 nm, respectively.

-

Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.

Lipid II Binding Assay (Thin-Layer Chromatography)

-

Incubation: The reaction mixture is incubated at 25°C for 30 minutes[1].

-

TLC Analysis: The mixture is spotted onto a TLC plate (e.g., silica gel 60).

-

Chromatography: The TLC plate is developed in a solvent system such as butanol/acetic acid/water/pyridine (15:3:12:10, v/v/v/v)[1].

-

Visualization: The spots are visualized by staining with phorbol 12-myristate 13-acetate or ninhydrin, or by phosphoimaging if radiolabeled lipid II is used[1]. The formation of a complex is indicated by a shift in the retention factor (Rf) of lipid II.

Visualizations

Mode of Action of NAI-107

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

References

- 1. The Lantibiotic NAI-107 Binds to Bactoprenol-bound Cell Wall Precursors and Impairs Membrane Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation into the mechanism of action of the antimicrobial peptide epilancin 15X - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mode of action of lipid II-targeting lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid II - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of lipid-linked precursors of the bacterial cell wall is governed by a feedback control mechanism in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microbisporicin (NAI-107) protects Galleria mellonella from infection with Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Lantibiotics: A Technical Guide to a Promising Class of Antimicrobials

For Researchers, Scientists, and Drug Development Professionals

Lantibiotics represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity, primarily against Gram-positive bacteria, including many multi-drug resistant strains. Their unique structural features, biosynthesis, and mechanisms of action make them a compelling area of research for the development of new therapeutic agents. This guide provides an in-depth overview of the core aspects of lantibiotics, from their fundamental biology to practical experimental methodologies.

Classification and Structure

Lantibiotics are characterized by the presence of the thioether amino acid lanthionine and its derivative methyllanthionine, which form intramolecular ring structures.[1][2] These rings are crucial for their biological activity and stability.[3] Lantibiotics are broadly classified into two main types based on their structure and function:

-

Type A Lantibiotics: These are typically elongated, flexible, and cationic peptides.[2][4] Their primary mechanism of action involves the formation of pores in the cytoplasmic membrane of target bacteria.[4][5] Prominent examples include nisin, subtilin, epidermin, and gallidermin.[1][4]

-

Type B Lantibiotics: These are generally more globular, compact, and have a neutral or negative net charge.[4][6] They primarily act by inhibiting cell wall biosynthesis through interaction with lipid II, a key precursor in peptidoglycan synthesis.[5][7] Mersacidin, actagardine, and cinnamycin are well-characterized Type B lantibiotics.[1][6]

Mechanism of Action

The antimicrobial efficacy of lantibiotics stems from their ability to disrupt essential cellular processes in bacteria.

2.1. Pore Formation (Type A Lantibiotics):

Type A lantibiotics, such as nisin, utilize a dual mechanism. They initially bind to Lipid II on the bacterial cell membrane, which acts as a docking molecule.[5][7] This binding event is followed by the insertion of the lantibiotic into the membrane, leading to the formation of pores.[7] This pore formation disrupts the membrane potential and leads to the leakage of essential ions and metabolites, ultimately causing cell death.[2]

2.2. Inhibition of Cell Wall Biosynthesis (Type B Lantibiotics):

Type B lantibiotics, like mersacidin, also target Lipid II.[7] However, their interaction with this precursor molecule primarily serves to inhibit the transglycosylation step of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[5] This inhibition weakens the cell wall, leading to cell lysis.

Biosynthesis and Regulation

Lantibiotics are synthesized ribosomally as a precursor peptide (prepeptide) consisting of an N-terminal leader peptide and a C-terminal propeptide.[6][8] The propeptide undergoes extensive post-translational modifications to yield the mature, active lantibiotic.

3.1. Biosynthesis Pathway:

The biosynthesis of lantibiotics is a multi-step process encoded by a cluster of genes, often referred to as the lan gene cluster. A generalized workflow is as follows:

-

Ribosomal Synthesis: The lanA gene is transcribed and translated to produce the prepeptide.[9]

-

Post-Translational Modification: A series of enzymes, encoded by other lan genes (e.g., lanB, lanC, or lanM), catalyze the dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively.[9][10] Subsequently, intramolecular thioether bridges are formed between these unsaturated amino acids and cysteine residues, creating the characteristic lanthionine and methyllanthionine rings.[10]

-

Transport: The modified prepeptide is transported out of the cell by a dedicated ABC transporter, often encoded by the lanT gene.[9]

-

Leader Peptide Cleavage: The leader peptide is cleaved off by a protease (e.g., LanP), releasing the mature, active lantibiotic.[9]

3.2. Regulation of Biosynthesis:

The production of many lantibiotics is regulated by a sophisticated signaling system known as a two-component regulatory system , often coupled with quorum sensing .[6][8] This allows the producing bacterium to sense its population density and induce lantibiotic production when a certain threshold is reached.

A well-studied example is the NisK-NisR system in nisin-producing Lactococcus lactis.

-

NisK is a membrane-bound sensor histidine kinase.

-

NisR is a cytoplasmic response regulator.

When the extracellular concentration of mature nisin reaches a certain level, it binds to NisK, triggering its autophosphorylation. The phosphate group is then transferred to NisR, which in turn activates the transcription of the nisin biosynthesis genes.[5]

Quantitative Data on Lantibiotic Activity

The potency of lantibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC) against various pathogens. Their potential for therapeutic use is also assessed by their cytotoxicity against mammalian cells, often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Lantibiotics against Gram-Positive Pathogens

| Lantibiotic | Staphylococcus aureus (including MRSA) | Streptococcus pneumoniae | Enterococcus faecalis (including VRE) | References |

| Nisin | 0.5 - 8 µg/mL | 1 - 16 µg/mL | 4 - 64 µg/mL | [11] |

| Gallidermin | 0.125 - 2.5 µg/mL | Not widely reported | Not widely reported | [12][13] |

| Mersacidin | 1 - 4 µg/mL | Not widely reported | 8 - 32 µg/mL | [6] |

| Lacticin 3147 | 1.6 - 12.8 µg/mL | Not widely reported | 3.2 - 25.6 µg/mL | [14] |

Table 2: Cytotoxicity (IC50) of Selected Lantibiotics on Mammalian Cell Lines

| Lantibiotic | Cell Line | IC50 | References |

| Nisin | Varies (e.g., HeLa, Caco-2) | Generally > 100 µg/mL | [13] |

| Gallidermin | Varies (e.g., HaCaT) | Generally > 50 µg/mL | [12] |

| Mersacidin | Not widely reported | Not widely reported |

Experimental Protocols

This section provides detailed methodologies for key experiments in lantibiotic research.

5.1. Isolation and Purification of Lantibiotics by HPLC

This protocol outlines a general procedure for purifying lantibiotics from a bacterial culture supernatant.

Materials:

-

Bacterial culture producing the lantibiotic

-

Centrifuge and appropriate tubes

-

Ammonium sulfate or solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Solvents:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Lyophilizer

Procedure:

-

Culture Supernatant Preparation: Grow the producer strain in a suitable liquid medium to induce lantibiotic production. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). Collect the supernatant, which contains the secreted lantibiotic.

-

Initial Concentration and Desalting:

-

Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final saturation of 40-80% (optimization may be required). Stir at 4°C for several hours. Collect the precipitate by centrifugation and resuspend it in a minimal volume of an appropriate buffer (e.g., 20 mM phosphate buffer, pH 6.0).

-

Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol, followed by water. Load the supernatant onto the cartridge. Wash with a low concentration of organic solvent (e.g., 20% acetonitrile) to remove hydrophilic impurities. Elute the lantibiotic with a higher concentration of organic solvent (e.g., 80% acetonitrile).

-

-

HPLC Purification:

-

Filter the concentrated and desalted sample through a 0.22 µm filter.

-

Inject the sample onto a C18 reverse-phase HPLC column equilibrated with a low percentage of Solvent B (e.g., 5-10%).

-

Elute the lantibiotic using a linear gradient of Solvent B (e.g., 5% to 60% over 60 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the peaks of interest.

-

-

Purity Analysis and Storage:

-

Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and remove the organic solvent by rotary evaporation or lyophilization.

-

Store the purified lantibiotic at -20°C or -80°C.

-

5.2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines for broth microdilution assays.[15][16][17][18][19]

Materials:

-

Purified lantibiotic of known concentration

-

Target bacterial strain

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Inoculate a fresh broth culture of the target bacterium and incubate until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Lantibiotic Dilution Series: Prepare a two-fold serial dilution of the purified lantibiotic in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at the optimal growth temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the lantibiotic that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

5.3. Cytotoxicity Assessment using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of a lantibiotic on a mammalian cell line.[20][21][22][23]

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Purified lantibiotic

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Sterile 96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Lantibiotic Treatment: Prepare serial dilutions of the lantibiotic in serum-free medium. Remove the old medium from the cells and add 100 µL of the lantibiotic dilutions to the respective wells. Include untreated control wells (cells with medium only) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration of the lantibiotic that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the lantibiotic concentration and fitting the data to a dose-response curve.

Visualizing Lantibiotic Pathways and Workflows

Graphviz (DOT language) can be used to create clear diagrams of complex biological pathways and experimental workflows.

6.1. Nisin Biosynthesis and Regulation Pathway

Caption: Nisin biosynthesis is a regulated process involving post-translational modification, transport, and quorum sensing-based autoinduction via the NisK-NisR two-component system.

6.2. General Experimental Workflow for Lantibiotic Discovery and Characterization

References

- 1. Quorum sensing control of lantibiotic production; nisin and subtilin autoregulate their own biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 5. researchgate.net [researchgate.net]

- 6. The MutRS quorum-sensing system controls lantibiotic mutacin production in the human pathogen Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lantibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into In Vivo Activities of Lantibiotics from Gallidermin and Epidermin Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fighting biofilms with lantibiotics and other groups of bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. goldbio.com [goldbio.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. youtube.com [youtube.com]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Methods for In Vitro Analysis of Antimicrobial Activity and Toxicity of Anti-keratitis Peptides: Bacterial Viability in Tears, MTT, and TNF-α Release Assays | Springer Nature Experiments [experiments.springernature.com]

- 21. MTT (Assay protocol [protocols.io]

- 22. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Preliminary In Vitro Efficacy of NAI-107: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Findings: A Dual-Action Lantibiotic

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of NAI-107 Against Key Gram-Positive Pathogens

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible | 0.125 - 0.5 | [8] |

| Staphylococcus aureus USA300 | MRSA | 0.25 | [9] |

| Staphylococcus aureus (GISA) | Glycopeptide-Intermediate | - | [1][2] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | [1][2] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | [1][2] |

| Streptococcus pneumoniae | Penicillin-Intermediate | - | [1][2] |

Note: Specific MIC values for all strains were not available in all cited documents, but the activity against these resistant phenotypes was consistently reported.

Table 2: In Vivo Pharmacokinetic/Pharmacodynamic Parameters of NAI-107 against S. aureus

| Parameter | Value | Reference |

| Elimination Half-Life | 4.2 - 8.2 hours | [4][8] |

| AUC/MIC for Stasis | 371 ± 130 | [4][8] |

| AUC/MIC for 1-log Kill | 510 ± 227 | [4][8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight and then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

Time-Kill Assays

-

Bacterial Culture Preparation: An overnight culture of the test organism was diluted to a starting density of approximately 10^5 - 10^6 CFU/mL in fresh broth.

-

Sampling and Plating: Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

CFU Enumeration: The samples were serially diluted and plated on appropriate agar plates. After incubation, the colonies were counted to determine the number of viable bacteria at each time point.

Analysis of NAI-107 and Lipid II Complex Formation by TLC

-

TLC Analysis: The incubation mixtures were spotted onto a TLC plate.

-

Chromatography: The plate was developed using a solvent system such as butanol/acetic acid/water/pyridine (15:3:12:10, v/v/v/v).[3]

Macromolecular Biosynthesis Assays

-

Addition of Radiolabeled Precursors: Radiolabeled precursors (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and [14C]glucosamine for peptidoglycan) were added to the cultures.

-

Incubation and Sampling: The cultures were incubated, and samples were taken at various time points.

-

Measurement of Incorporation: The amount of incorporated radioactivity into the respective macromolecules was measured using techniques such as scintillation counting. A significant reduction in the incorporation of a specific precursor indicates the inhibition of that biosynthetic pathway.

Visualizations

Caption: Workflow for a typical time-kill assay.

References

- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Lantibiotic NAI-107 Binds to Bactoprenol-bound Cell Wall Precursors and Impairs Membrane Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. The Lantibiotic NAI-107 Efficiently Rescues Drosophila melanogaster from Infection with Methicillin-Resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

NAI-107: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: In Vivo Efficacy of NAI-107 in Murine Infection Models

| Animal Model | Pathogen | Administration Route | Effective Dose (ED50) / Dosage | Outcome | Reference |

| Acute Lethal Infection (immunocompetent mice) | Streptococcus pneumoniae (penicillin-intermediate) | Intravenous (i.v.) | 0.51 - 14.2 mg/kg | Comparable or lower ED50 than reference compounds | [1] |

| Acute Lethal Infection (neutropenic mice) | MRSA, GISA, VRE | Intravenous (i.v.) | 0.51 - 14.2 mg/kg | Comparable or lower ED50 than reference compounds | [1] |

| Neutropenic Thigh Infection | Staphylococcus aureus (MSSA & MRSA) | Subcutaneous (s.c.) | 5, 20, 80 mg/kg | Dose-dependent killing, prolonged post-antibiotic effects | [4][6] |

Table 2: In Vivo Efficacy of NAI-107 in Rat Infection Models

| Animal Model | Pathogen | Administration Route | Dosage | Outcome | Reference |

| Granuloma Pouch | MRSA | Intravenous (i.v.) | Single dose of 10, 20, or 40 mg/kg; or two 20 mg/kg doses at 12h or 24h intervals | Dose-proportional bactericidal activity; 40 mg/kg single dose led to a 3-log10 CFU/ml reduction in exudate | [1][2] |

| Endocarditis | MRSA | Intravenous (i.v.) | 5, 10, or 20 mg/kg/day for 5 days; or 10 mg/kg every 12h | Dose-proportional reduction in bacterial load in heart vegetations | [1][2] |

Experimental Protocols

Preparation of NAI-107 for In Vivo Administration

Materials:

-

N-methyl pyrrolidone (NMP)

-

Ethanol

-

1 N Hydrochloric acid (HCl)

-

Polyethylene glycol 400 (PEG 400)

-

Glucose

-

Demineralized water

-

Sterile, pyrogen-free containers and syringes

Formulation Composition:

| Component | Concentration |

| N-methyl pyrrolidone (NMP) | 2.5% |

| Ethanol | 2.5% |

| 1 N HCl | 0.4% |

| Polyethylene glycol (PEG) 400 | 20% |

| Glucose | 3.92% |

| Demineralized water | q.s. to 100% |

Procedure:

-

In a sterile container, combine the N-methyl pyrrolidone, ethanol, and 1 N HCl.

-

Add the polyethylene glycol 400 and mix thoroughly until a homogenous solution is formed.

-

Dissolve the glucose in the mixture.

-

Slowly add the demineralized water to the desired final volume while continuously mixing.

-

Sterile filter the final solution through a 0.22 µm filter before administration.

Murine Neutropenic Thigh Infection Model Protocol

This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized infections.

Materials:

-

Female Swiss albino mice (or other appropriate strain)

-

Cyclophosphamide

-

Staphylococcus aureus strain (e.g., ATCC 25923, MRSA)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS)

-

Sterile syringes and needles

Procedure:

-

Induction of Neutropenia: Administer cyclophosphamide to the mice intraperitoneally to induce neutropenia. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

-

Inoculum Preparation: Culture the S. aureus strain overnight in TSB. On the day of infection, dilute the bacterial culture in PBS to achieve the desired inoculum concentration (typically 10^6 - 10^7 CFU/mL).

-

Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one of the hind limbs.

-

Endpoint Analysis: At various time points post-treatment (e.g., 24, 48, 72 hours), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in a known volume of PBS, and perform serial dilutions for CFU enumeration on appropriate agar plates.

Rat Granuloma Pouch Infection Model Protocol

This model is suitable for evaluating the efficacy of antimicrobials in a localized, abscess-like infection.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Air

-

1% Croton oil in sesame oil (or other irritant)

-

MRSA strain

-

Bacteriological gastric mucin

-

Peptone

-

Agar

-

Sterile syringes and needles

Procedure:

-

Pouch Formation: Inject 20 mL of air subcutaneously into the dorsal region of the rats to create a pouch.

-

Inflammation Induction: Three days later, inject 1 mL of 1% croton oil in sesame oil into the pouch to induce inflammation.

-

Infection: Three days after the croton oil injection, inject 1 mL of a bacterial suspension containing the MRSA strain (e.g., ~10^6 CFU/mL) in a solution of 2.5% bacteriological gastric mucin, 0.5% peptone, and 0.35% agar into the pouch.[1]

-

Sample Collection and Analysis: At various time points post-treatment, collect exudate from the pouch using a sterile syringe. Perform serial dilutions of the exudate and plate on appropriate agar to determine the bacterial titers (CFU/mL).

Visualizations

Caption: Workflow for murine neutropenic thigh infection model.

References

- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbisporicin (NAI-107) protects Galleria mellonella from infection with Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. In vivo pharmacokinetics and pharmacodynamics of the lantibiotic NAI-107 in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antibacterial Agent 107 Solution Stability and Storage

Introduction

Antibacterial Agent 107 is a novel synthetic antibiotic belonging to the fluoroquinolone class, known for its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.

The stability of Agent 107 in solution is a critical factor for ensuring accurate and reproducible results in preclinical research and for defining appropriate storage and handling procedures in drug development. Degradation of the active compound can lead to a loss of potency and the formation of potentially interfering byproducts.

These application notes provide a comprehensive overview of the solution stability of this compound under various conditions, including different temperatures, pH levels, and exposure to light. Detailed protocols for solution preparation and stability assessment are provided to guide researchers in maintaining sample integrity.

Physicochemical Properties of Agent 107

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₈H₁₉FN₄O₃ |

| Molecular Weight | 374.37 g/mol |

| Solubility (at 25°C) | DMSO: ≥ 50 mg/mLEthanol: ~5 mg/mLWater: < 0.1 mg/mL |

| pKa | 6.2 (basic amine), 8.5 (carboxylic acid) |

| LogP | 1.8 |

Solution Stability Data

The stability of this compound was assessed in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The percentage of the parent compound remaining was quantified using a validated HPLC-UV method at various time points.

Temperature Stability

Solutions of Agent 107 were stored at different temperatures in the dark to evaluate thermal degradation.

| Storage Temperature | % Remaining after 24 hours | % Remaining after 7 days | % Remaining after 30 days |

| -80°C | 100% | 99.8% | 99.5% |

| -20°C | 99.9% | 99.1% | 98.2% |

| 4°C | 99.5% | 97.3% | 92.1% |

| 25°C (Room Temp) | 98.2% | 91.5% | 78.4% |

pH Stability

The stability of Agent 107 was evaluated in aqueous buffer solutions (with 5% DMSO co-solvent) at 25°C over 48 hours.

| pH | Buffer System | % Remaining after 48 hours |

| 3.0 | Citrate | 85.2% |

| 5.0 | Acetate | 94.6% |

| 7.4 | Phosphate | 99.1% |

| 9.0 | Borate | 91.8% |

Photostability

A 10 mM solution of Agent 107 in DMSO was exposed to ambient laboratory light at 25°C.

| Condition | % Remaining after 8 hours | % Remaining after 24 hours |

| Exposed to Light | 92.1% | 81.5% |

| Protected from Light | 99.8% | 98.2% |

Recommended Storage and Handling

Based on the stability data, the following storage conditions are recommended:

-

Solid Compound: Store at -20°C, protected from light and moisture. Stable for at least 24 months.

-

Stock Solutions (in DMSO):

-

Long-term: Aliquot and store at -80°C. Stable for up to 6 months. Avoid repeated freeze-thaw cycles.

-

Short-term: Store at 4°C for up to one week.

-

-

Working Solutions (in aqueous media): Prepare fresh daily and use immediately. Protect from light by using amber vials or by wrapping containers in aluminum foil.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Pre-weigh: Allow the vial of solid Agent 107 to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh out 3.74 mg of Agent 107 powder using an analytical balance.

-

Solubilization: Add 1 mL of anhydrous, research-grade DMSO to the powder.

-

Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

-

Storage: Transfer the solution to a light-protected cryovial for storage.

Protocol: HPLC Method for Stability Analysis

This protocol outlines a reverse-phase HPLC method for quantifying Agent 107.

-

Instrument: HPLC system with UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10% to 90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 295 nm.

-

Injection Volume: 10 µL.

-

Quantification: The concentration of Agent 107 is determined by comparing the peak area to a standard curve prepared from a freshly made solution of known concentration.

Diagrams and Workflows

Hypothetical Mechanism of Action

Caption: Workflow for assessing the stability of this compound.

Application Notes and Protocols for NAI-107 Powder Dissolution

For Researchers, Scientists, and Drug Development Professionals

Recommended Solvents for NAI-107

| Solvent/Solvent System | Application | Concentration/Composition | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | In vitro studies, Stock solution preparation | 15% for working solutions. 100% for stock solutions. | |

| N-methyl pyrrolidone (NMP), Ethanol, HCl, Polyethylene Glycol (PEG) 400, Glucose in demineralized water | In vivo studies (intravenous administration) | 2.5% NMP, 2.5% Ethanol, 0.4% 1 N HCl, 20% PEG 400, 3.92% Glucose | [1] |

| Methanol (MeOH) | Extraction from culture | Not specified |

Experimental Protocols

Protocol 1: Preparation of NAI-107 Stock Solution for In Vitro Applications

Materials:

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate the dissolution of the powder. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid excessive heat to prevent potential degradation of the peptide.

-

Sterilization (Optional): If required for the specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.

Protocol 2: Preparation of NAI-107 Formulation for In Vivo Applications

Materials:

-

N-methyl pyrrolidone (NMP)

-

Ethanol (EtOH)

-

1 N Hydrochloric acid (HCl)

-

Polyethylene Glycol (PEG) 400

-

Glucose

-

Demineralized water

-

Sterile conical tubes or beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Vehicle Preparation: In a sterile container, prepare the vehicle by combining the following components in the specified proportions:

-

2.5% N-methyl pyrrolidone (NMP)

-

2.5% Ethanol

-

0.4% 1 N HCl

-

20% Polyethylene Glycol (PEG) 400

-

3.92% Glucose

-

Bring the final volume with demineralized water.

-

-

Final sterile filtration: For intravenous administration, it is critical to sterile-filter the final formulation using a 0.22 µm syringe filter.

Mandatory Visualizations

Signaling Pathway of NAI-107 Mechanism of Action

References

Application Notes and Protocols for NAI-107 in Treating Gram-Positive Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Efficacy Data in Animal Models

Table 1: Efficacy of NAI-107 in Acute Lethal Infection Models in Mice[3]

| Pathogen | Strain Resistance | Mouse Model | NAI-107 ED₅₀ (mg/kg) (IV) | Comparator ED₅₀ (mg/kg) |

| S. pneumoniae | Penicillin-Intermediate | Immunocompetent | 0.51 | - |

| S. aureus (MRSA) | Methicillin-Resistant | Neutropenic | 14.2 | Vancomycin (SC): 22.4 |

| S. aureus (GISA) | Glycopeptide-Intermediate | Neutropenic | 1.8 | Linezolid (Oral): 5.1 |

| E. faecalis (VRE) | Vancomycin-Resistant | Neutropenic | 1.9 | Linezolid (Oral): 22.4 |

ED₅₀: 50% effective dose required to protect mice from lethal infection. IV: Intravenous; SC: Subcutaneous.

Table 2: Efficacy of NAI-107 in a Rat Granuloma Pouch Infection Model with MRSA[1][3]

| Treatment Group (Single IV Dose) | Bacterial Load Reduction (log₁₀ CFU/ml) at 24h | Time to Bacterial Regrowth |

| NAI-107 (10 mg/kg) | Slowed bacterial growth | - |

| NAI-107 (20 mg/kg) | Progressive reduction | 72-96 hours |

| NAI-107 (40 mg/kg) | ~3 log₁₀ | > 96 hours |

Table 3: Efficacy of NAI-107 in a Rat Endocarditis Model with MRSA (5-day treatment)[3]

| Treatment Group (IV) | Bacterial Load in Heart Vegetations (log₁₀ CFU/g) |

| NAI-107 (5 mg/kg/day) | Dose-proportional reduction |

| NAI-107 (10 mg/kg/day) | Dose-proportional reduction |

| NAI-107 (20 mg/kg/day) | Dose-proportional reduction |

| NAI-107 (10 mg/kg every 12h) | Comparable to 20 mg/kg/day |

Table 4: Pharmacodynamics of NAI-107 in a Neutropenic Murine Thigh Infection Model with S. aureus[5][6]

| PK/PD Parameter | Value |

| Predictive PK/PD Index | AUC/MIC |

| 24-h AUC/MIC for Bacteriostasis | 371 ± 130 |

| 24-h AUC/MIC for 1-log₁₀ Kill | 510 ± 227 |

AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio.

Table 5: Efficacy of LFF571 (NAI-107) in a Hamster Model of C. difficile Infection[5]

| Treatment Group | Dose | Survival Rate (Day 21) | Recurrence Rate |

| LFF571 | 5 mg/kg | Significantly higher than vancomycin | 2.2% |

| Vancomycin | 20 mg/kg | - | 37.8% |

| Vehicle | - | 0% | - |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.

Protocol 1: Murine Acute Lethal Systemic Infection Model[3]

This model is used to determine the 50% effective dose (ED₅₀) of an antimicrobial agent in protecting mice from a lethal bacterial challenge.

Caption: Workflow for the murine acute lethal infection model.

Materials:

-

Specific pathogen-free mice (e.g., CD1).

-

Gram-positive bacterial strain of interest (e.g., MRSA, VRE, S. pneumoniae).

-

Cyclophosphamide (for neutropenic models).

-

Appropriate growth media (e.g., Tryptic Soy Broth).

-

Mucin (for some bacterial strains to enhance virulence).

-

Sterile saline.

Procedure:

-

Induction of Neutropenia (if required): For infections with pathogens like MRSA and VRE, mice are rendered neutropenic by intraperitoneal (IP) injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

-

Bacterial Inoculum Preparation: Culture the bacterial strain to the mid-logarithmic phase, wash the cells, and resuspend in sterile saline. For some strains, the inoculum may be mixed with mucin to enhance infectivity. The final concentration should be adjusted to deliver a lethal dose (determined in preliminary studies).

-

Infection: Administer the bacterial suspension via IP injection to the mice.

-

Observation: Monitor the mice for a defined period (e.g., 7 days) and record mortality.

-

Data Analysis: Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

Protocol 2: Rat Granuloma Pouch Model for MRSA Infection[1][3]

This model creates a localized, fluid-filled abscess-like structure to study the efficacy of antibiotics in reducing bacterial load in a contained infection site.

Caption: Workflow for the rat granuloma pouch infection model.

Materials:

-

Male Wistar rats.

-

MRSA strain.

-

Croton oil or other suitable irritant.

-

Sterile air.

-

Tryptic Soy Agar plates.

Procedure:

-

Pouch Formation: Create a subcutaneous air pouch on the back of the rats by injecting sterile air.

-

Inflammation Induction: Inject an irritant such as croton oil into the pouch to induce the formation of a granulomatous wall and exudate.

-

Infection: After a few days to allow for pouch formation, inoculate the pouch with a suspension of the MRSA strain.

-

Sampling and Bacterial Quantification: At various time points post-treatment, collect exudate from the pouch. Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU) per ml.

-

Data Analysis: Plot the bacterial load over time for each treatment group to assess the bactericidal activity and duration of effect.

Protocol 3: Neutropenic Murine Thigh Infection Model[5][6]

This model is a standard for evaluating the in vivo pharmacodynamics of antibiotics against localized deep-tissue infections.

Caption: Workflow for the neutropenic murine thigh infection model.

Materials:

-

Female ICR mice.

-

S. aureus strains (including MRSA).

-

Cyclophosphamide.

-

Sterile saline.

-

Tissue homogenizer.

Procedure:

-

Induction of Neutropenia: Render mice neutropenic with cyclophosphamide injections as described in Protocol 1.

-

Infection: Two hours prior to treatment, inject a bacterial suspension directly into the thigh muscle of the mice.

-

Tissue Harvesting: At a specified time point (e.g., 24 hours after initiation of therapy), euthanize the mice and aseptically remove the infected thigh.

-

Bacterial Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

-

Data Analysis: Correlate the bacterial reduction with pharmacokinetic parameters (e.g., AUC/MIC) to determine the primary pharmacodynamic driver of efficacy.

Conclusion

References

- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Investigating NAI-107 in Combination with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction to NAI-107

Mechanism of Action

Spectrum of Activity

Rationale for Combination Therapy

-

Enhance bactericidal activity: Synergistic interactions can lead to more rapid and complete killing of bacteria than either agent alone.

-

Prevent the emergence of resistance: Using two drugs with different mechanisms of action can reduce the likelihood of bacteria developing resistance.

-

Beta-lactams (e.g., penicillins, cephalosporins, carbapenems): These also target cell wall synthesis but through the inhibition of penicillin-binding proteins (PBPs). The combination of two agents targeting different steps in this essential pathway could be highly synergistic.

-

Glycopeptides (e.g., vancomycin): Vancomycin also binds to lipid II, but at a different site than lantibiotics. The potential for synergistic or additive effects is high.

-

Lipopeptides (e.g., daptomycin): Daptomycin disrupts the bacterial cell membrane potential. Combining a cell wall synthesis inhibitor with a membrane-active agent could lead to enhanced bactericidal activity.

In Vivo Efficacy of NAI-107 Monotherapy

| Pathogen | Infection Model | Animal Model | NAI-107 Dose | Outcome | Reference |

| Glycopeptide-intermediate S. aureus (GISA) | Acute lethal infection | Neutropenic mice | 2.3 mg/kg (ED50) | Comparable to or lower than linezolid and vancomycin | [1] |

| Vancomycin-resistant E. faecalis | Acute lethal infection | Neutropenic mice | 14.2 mg/kg (ED50) | Comparable to or lower than linezolid | [1] |

| Vancomycin-resistant E. faecium | Acute lethal infection | Neutropenic mice | 6.4 mg/kg (ED50) | Comparable to or lower than linezolid | [1] |

| Methicillin-resistant S. aureus (MRSA) | Granuloma pouch | Rats | 40 mg/kg (single dose) | 3-log10 CFU/ml reduction in exudate | [1][2] |

| Methicillin-resistant S. aureus (MRSA) | Endocarditis | Rats | 10-20 mg/kg/day | Dose-proportional reduction in bacterial load in heart vegetations | [1][2] |

| Vancomycin-resistant E. faecium | Systemic infection | Galleria mellonella | 16 µg/mL | Lower mortality rates than linezolid-treated group | [2] |

Experimental Protocols for Synergy Testing

The following are detailed protocols for two standard in vitro methods used to assess antibiotic synergy: the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

4.1.1. Materials

-

Sterile 96-well microtiter plates.

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Incubator (35-37°C).

-

Microplate reader (optional, for spectrophotometric reading).

4.1.2. Methodology

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum (no antibiotics).

-

Sterility Control: A well containing only MHB.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the antibiotic that inhibits visible growth.

-

Calculating the FIC Index: The FIC index is calculated for each well showing no growth using the following formula:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

4.1.3. Interpretation of Results

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

Illustrative Example of Checkerboard Assay Results (Vancomycin + Oxacillin vs. MRSA)

| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC of Vancomycin | FIC of Oxacillin | FIC Index | Interpretation |

| Vancomycin | 2 | 0.5 | 0.25 | |||

| Oxacillin | 128 | 32 | 0.25 | 0.5 | Synergy |

Note: This is an illustrative example. Actual results will vary depending on the antibiotics and bacterial strain tested.

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

4.2.1. Materials

-

Sterile culture tubes or flasks.

-

Sterile MHB or other appropriate growth medium.

-

Bacterial inoculum of the test organism, grown to early to mid-logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Incubator with shaking capabilities (35-37°C).

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions.

-

Agar plates for colony counting.

4.2.2. Methodology

-

Setup: Prepare culture tubes with MHB containing the following:

-

No antibiotic (growth control).

-

Partner antibiotic at a specific concentration.

-

-

Inoculation: Inoculate each tube with the prepared bacterial suspension to achieve the target starting density.

-

Incubation: Incubate the tubes at 35-37°C with shaking.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Colony Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates. Incubate the plates for 18-24 hours and then count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL versus time for each condition.

4.2.3. Interpretation of Results

-

Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Illustrative Example of Time-Kill Assay Results (Daptomycin + a Beta-Lactam vs. MRSA)

| Time (hours) | Growth Control (log10 CFU/mL) | Daptomycin Alone (log10 CFU/mL) | Beta-Lactam Alone (log10 CFU/mL) | Daptomycin + Beta-Lactam (log10 CFU/mL) |

| 0 | 5.7 | 5.7 | 5.7 | 5.7 |

| 4 | 7.2 | 5.1 | 6.8 | 3.5 |

| 8 | 8.5 | 4.8 | 7.9 | 2.1 |

| 24 | 9.1 | 4.5 | 8.8 | <2.0 |

Note: This is an illustrative example. Actual results will vary depending on the antibiotics and bacterial strain tested.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

Experimental Workflows

The following diagrams outline the key steps in the checkerboard and time-kill synergy testing protocols.

Conclusion

References

- 1. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NAI-107 in Biofilm Disruption Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 8325-4 | 0.06 | [3] |

| Staphylococcus aureus | USA300 (MRSA) | 0.25 | [3] |

Mechanism of Action: A Lantibiotic Perspective

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of NAI-107

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Carefully discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

Workflow for MBIC determination.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) of NAI-107

Materials:

-

Same as Protocol 1

Procedure:

-

Biofilm Formation: In a 96-well plate, add 100 µL of a bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well and incubate at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Remove the planktonic cells and wash the wells twice with 200 µL of PBS.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 24 hours).

-

Quantification of Viable Cells (Optional but Recommended):

-

Wash the wells with PBS.

-

Add 100 µL of fresh medium and scrape the biofilm from the well surface.

-

Perform serial dilutions and plate on appropriate agar plates to determine the number of viable cells (CFU/mL).

-

-

Quantification of Biofilm Biomass:

-

Follow steps 5-9 from Protocol 1 (Washing, Staining, Solubilization, and Quantification).

-

Workflow for MBEC determination.

Protocol 3: Visualization of NAI-107 Effect on Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium

-

Glass-bottom dishes or chamber slides

-

Fluorescent stains (e.g., SYTO 9 for live cells - green, Propidium Iodide for dead cells - red)

-

Confocal Laser Scanning Microscope

Procedure:

-

Biofilm Formation: Grow biofilms on glass-bottom dishes or chamber slides by inoculating with the bacterial suspension and incubating for 24-48 hours.

-

Staining: Remove the medium and gently wash with PBS. Add a mixture of SYTO 9 and Propidium Iodide to the biofilms and incubate in the dark for 15-30 minutes.

-

Imaging: Gently wash off the excess stain with PBS. Immediately visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

-

Analysis: Analyze the images to assess changes in biofilm thickness, structure, and the ratio of live to dead cells in the treated versus untreated biofilms.

Workflow for CLSM visualization.

Conclusion

References

- 1. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Lantibiotic NAI-107 Efficiently Rescues Drosophila melanogaster from Infection with Methicillin-Resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing degradation of Antibacterial agent 107 during experiments